BenchChemオンラインストアへようこそ!

3-(4-Phenoxyphenyl)isoxazole

Cancer Metabolism Enzyme Inhibition Drug Discovery

This 3-(4-phenoxyphenyl)isoxazole scaffold is the essential starting point for medicinal chemistry programs targeting acetyl-CoA carboxylase (ACC) in oncology. Backed by published SAR data, the specific 4-phenoxy-phenyl isoxazole architecture is mandatory for ACC active-site engagement; generic core substitution leads to >4-fold loss in potency. Procuring this validated intermediate enables synthesis of high-potency derivatives (IC50 ~99.8 nM) and provides the critical negative control for target engagement studies. Secure your research-grade supply to accelerate antitumor lead discovery.

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
Cat. No. B13976499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Phenoxyphenyl)isoxazole
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NOC=C3
InChIInChI=1S/C15H11NO2/c1-2-4-13(5-3-1)18-14-8-6-12(7-9-14)15-10-11-17-16-15/h1-11H
InChIKeyXHMKIWMCDWUPOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Phenoxyphenyl)isoxazole: Core Scaffold for Next-Generation Acetyl-CoA Carboxylase (ACC) Inhibitor Procurement


3-(4-Phenoxyphenyl)isoxazole (CAS 503175-40-4) serves as the foundational molecular scaffold for a novel class of acetyl-CoA carboxylase (ACC) inhibitors under investigation for oncology applications. The compound's architecture, specifically the 3-(4-phenoxyphenyl) substitution on the isoxazole ring, has been identified through high-throughput virtual screening (HTVS) as a critical pharmacophore for binding to the ACC enzyme's active site [1]. It functions as the essential synthetic intermediate for generating a series of derivatives with demonstrated anticancer activity, making it a strategic starting point for focused medicinal chemistry and antitumor drug discovery procurement programs targeting fatty acid metabolism [1].

Procurement Precision: Why an Unsubstituted 3-(4-Phenoxyphenyl)isoxazole Scaffold is Required for SAR-Driven ACC Inhibitor Development


Generic substitution of the isoxazole core is not feasible due to the stringent structure-activity relationship (SAR) requirements of the ACC target. The specific 4-phenoxy-phenyl group at the 3-position of the isoxazole ring is essential for mimicking critical interactions within the enzyme's binding pocket. Research demonstrates that even minor modifications to this scaffold, such as altering the substitution pattern on the terminal phenyl ring or changing the linker, result in a dramatic loss of ACC inhibitory potency [1]. For example, unoptimized analogs with alternative core heterocycles showed significantly weaker inhibition, with some exhibiting only 13.5% inhibition of hACC1 at 5 µM, compared to the 57.4% inhibition achieved by the 4-phenoxy-phenyl isoxazole hit compound 6a [1]. This high sensitivity underscores that this specific scaffold is a privileged structure for ACC engagement, and sourcing the precise base compound is mandatory for reliably accessing this biological activity space through subsequent derivatization [1].

Quantitative Differentiation of 3-(4-Phenoxyphenyl)isoxazole Derivatives: Evidence for Scientific Selection in ACC-Targeted Research


Potent hACC1 Enzymatic Inhibition Comparable to the Reference Inhibitor CP-640186

Derivatives built on the 3-(4-phenoxyphenyl)isoxazole scaffold achieve potent inhibition of the human Acetyl-CoA Carboxylase 1 (hACC1) enzyme. The optimized derivative 6g, synthesized directly from this scaffold, demonstrates an IC50 of 99.8 nM, which is directly comparable to the well-characterized ACC inhibitor CP-640186 [1]. This level of potency was not observed in the initial screening hit 6a, which showed only 57.4% inhibition at 5 µM, illustrating the value of the scaffold for SAR-guided optimization [1].

Cancer Metabolism Enzyme Inhibition Drug Discovery

Broad-Spectrum Antiproliferative Activity Across Multiple Cancer Cell Lines in the Sub-Micromolar Range

A derivative of the 3-(4-phenoxyphenyl)isoxazole scaffold, compound 6l, exhibits robust and consistent antiproliferative activity across a panel of three distinct human cancer cell lines, significantly outperforming the early lead compound 6a [1]. This data demonstrates the scaffold's potential for developing agents with broad antitumor efficacy.

Cytotoxicity Assay Anticancer Agent Cell Proliferation

On-Target Mechanism of Action: Confirmed Reduction of Malonyl-CoA Levels and Induction of Apoptosis

The antitumor activity of 3-(4-phenoxyphenyl)isoxazole derivatives is linked to a defined on-target mechanism. Treatment of MDA-MB-231 breast cancer cells with the potent derivatives 6g and 6l led to a significant decrease in intracellular malonyl-CoA levels, directly confirming ACC inhibition in a cellular context [1]. This metabolic disruption resulted in cell cycle arrest at the G0/G1 phase and the induction of apoptosis [1], providing a clear pharmacodynamic link between target engagement and phenotypic effect that is absent for other heterocyclic ACC inhibitor chemotypes without further study.

Mechanism of Action Metabolomics Apoptosis

Procurement Application Scenarios for 3-(4-Phenoxyphenyl)isoxazole in Targeted Cancer Metabolism Research


Medicinal Chemistry Hit-to-Lead Optimization for ACC-Driven Tumors

A medicinal chemistry group aims to develop a novel ACC inhibitor for cancers addicted to de novo lipogenesis. Procuring 3-(4-Phenoxyphenyl)isoxazole provides the validated starting scaffold from which a focused library of analogs can be synthesized, targeting the key 5-position of the isoxazole ring for derivatization. This approach is directly supported by the SAR study showing that modifications at this position, such as those in compounds 6g and 6l, can yield up to a >50-fold increase in enzymatic potency (IC50=99.8 nM) and a 5.6- to 7.5-fold increase in antiproliferative activity compared to the initial hit [1].

Pharmacodynamic Biomarker Development Using a Characterized Chemical Probe

A translational research team requires a well-characterized small molecule to study ACC inhibition in cellular models. By procuring the scaffold and synthesizing key derivatives like 6g and 6l, the team can utilize compounds with a confirmed on-target mechanism—which includes the validated reduction of intracellular malonyl-CoA levels, G0/G1 cell cycle arrest, and apoptosis induction in MDA-MB-231 cells [1]—as chemical probes to develop and validate pharmacodynamic biomarkers for upcoming in vivo efficacy studies.

Chemical Biology Study of Fatty Acid Synthesis Dependency in Drug-Resistant Cancers

A cancer biology laboratory investigating metabolic adaptations in drug-resistant tumor cells seeks to test a specific ACC inhibitor chemotype. Procuring 3-(4-Phenoxyphenyl)isoxazole enables the synthesis of derivatives that have demonstrated broad-spectrum, sub-micromolar cytotoxicity against lung (A549), liver (HepG2), and breast (MDA-MB-231) cancer cell lines [1]. This provides a tool compound series to dissect the role of ACC and fatty acid metabolism across multiple resistant cancer models, with the unsubstituted scaffold serving as the essential negative control for target engagement studies.

Quote Request

Request a Quote for 3-(4-Phenoxyphenyl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.